molecular formula C21H24Cl2N4O3 B1672477 GW 766994 CAS No. 408303-43-5

GW 766994

Cat. No.: B1672477
CAS No.: 408303-43-5
M. Wt: 451.3 g/mol
InChI Key: GPLUUMAKBFSDIE-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW 766994 (C₂₁H₂₄Cl₂N₄O₃; molecular weight 451.35) is an orally active, specific chemokine receptor-3 (CCR3) antagonist developed for treating asthma and eosinophilic bronchitis . It inhibits CCL11-induced signaling pathways, including CDK5 and GSK3β phosphorylation, and reduces tau protein hyperphosphorylation in hippocampal neurons . With a purity >99.5%, it is formulated as a DMSO-soluble compound (56 mg/mL; 124.07 mM) and has undergone Phase II clinical trials, though recent updates indicate stalled development . Its mechanism focuses on blocking CCR3, a receptor critical in eosinophil recruitment during allergic inflammation .

Properties

IUPAC Name

4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLUUMAKBFSDIE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408303-43-5
Record name GW-766994
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-766994
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of GW 766994 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions .

Industrial Production Methods: : Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions, purification steps, and quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: : GW 766994 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Asthma and Eosinophilic Bronchitis

GW 766994 has undergone clinical trials for treating asthma, particularly in patients exhibiting high levels of sputum eosinophilia. A Phase 2 trial (NCT01160224) focused on assessing its safety and efficacy in this patient population. Results indicated that this compound could potentially reduce eosinophilic inflammation, thus alleviating asthma symptoms .

Study Phase Population Outcome
NCT01160224Phase 2Mild-moderate asthma patients with high sputum eosinophiliaSafety and efficacy assessed; results pending

Alzheimer's Disease

Recent research has highlighted the role of CCR3 in Alzheimer's disease pathogenesis. In a mouse model, this compound treatment resulted in significant reductions in tau hyperphosphorylation and amyloid-β production, which are critical factors in the progression of Alzheimer's disease. The blockade of CCR3 was shown to mitigate neuroinflammation and synaptic loss associated with cognitive decline .

Study Model Key Findings
Xu et al., 2024APP/PS1 transgenic miceReduced tau phosphorylation, Aβ deposition, improved spatial learning

Cardiovascular Applications

In experimental models of myocardial infarction (MI), this compound was evaluated for its effects on neutrophil retention and heart function. Although no significant improvement in heart function or infarction size was observed, the treatment did retain neutrophils within infarcted areas, suggesting a complex role in inflammation during cardiac events .

Parameter This compound Group Control Group
Infarction SizeNo significant difference-
Neutrophil InfiltrationIncreased retention observed-

Colitis Models

In studies involving DSS-induced colitis, this compound treatment was associated with increased disease severity compared to controls. This finding suggests that while CCR3 antagonism may be beneficial in some contexts, it could exacerbate inflammation in others .

Parameter This compound Treatment Control Group
Disease Activity Index (DAI)Higher incidence and severity-
Colon Length ReductionSimilar to control group-

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares GW 766994 with key CCR-targeting antagonists:

Compound Target Receptor Indications Development Stage Potency/Selectivity Route
This compound CCR3 Asthma, eosinophilic bronchitis Phase II (No recent updates) High specificity for CCR3 Oral
INCB3344 CCR2 Inflammatory diseases Preclinical IC₅₀: 5.1 nM (hCCR2), 9.5 nM (mCCR2) Oral
Cenicriviroc CCR2/CCR5 HIV-1/2, inflammatory diseases Phase III Dual antagonist; anti-viral and anti-inflammatory Oral
DAPTA CCR5 HIV infection Preclinical Synthetic peptide targeting CCR5 Subcutaneous?
CCR8 Antagonist 2 CCR8 Cancer immunotherapy Research phase Targets Treg/Th2 cells Undisclosed

Key Differentiators

  • Receptor Specificity: this compound is selective for CCR3, whereas Cenicriviroc and INCB3344 target CCR2/CCR5 and CCR2, respectively. CCR3 is pivotal in eosinophil-mediated inflammation, making this compound uniquely suited for allergic respiratory conditions . DAPTA and CCR8 Antagonist 2 exhibit distinct mechanisms: DAPTA blocks viral entry via CCR5, while CCR8 Antagonist 2 modulates immune cells in oncology .
  • Clinical Applications: this compound and Cenicriviroc address chronic inflammation but differ in scope. Cenicriviroc’s dual CCR2/CCR5 inhibition broadens its use in HIV and fibrosis, whereas this compound’s niche is respiratory diseases .
  • Development Status :

    • This compound reached Phase II but lacks recent progress, while Cenicriviroc advanced to Phase III for HIV . INCB3344 remains in preclinical stages .
  • Pharmacokinetics :

    • This compound’s oral bioavailability contrasts with DAPTA’s peptide structure, which may require injection .

Challenges and Limitations

  • Cenicriviroc : Dual receptor targeting may increase off-target effects compared to this compound’s specificity .
  • INCB3344 : Preclinical status delays clinical validation of efficacy .

Biological Activity

GW 766994, a selective antagonist of the chemokine receptor CCR3, has been extensively studied for its potential therapeutic applications, particularly in asthma and other eosinophilic conditions. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound functions by inhibiting the CCR3 receptor, which plays a crucial role in eosinophil recruitment and activation. Eosinophils are implicated in various inflammatory processes, particularly in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve respiratory function.

1. Efficacy in Asthma

A notable clinical trial investigated the safety and efficacy of this compound in patients with eosinophilic asthma. The study involved:

  • Participants : 60 patients with asthma.
  • Dosage : 300 mg of this compound twice daily for 10 days, followed by prednisone.
  • Outcomes Measured : Sputum eosinophil counts, FEV1 (forced expiratory volume), PC20 methacholine (a measure of airway hyperresponsiveness), and Asthma Control Questionnaire (ACQ) scores.

Results :

  • No significant reduction in sputum eosinophil counts or progenitor cells was observed despite high receptor occupancy.
  • A modest improvement was noted in PC20 (0.66 doubling doses) and ACQ scores (0.43), although the clinical significance remains questionable .
ParameterThis compound GroupPlacebo GroupStatistical Significance
Sputum Eosinophils (%)No significant change-Not significant
PC20 Methacholine (doubling doses)0.66-p < 0.05
ACQ Score Improvement0.43-p < 0.05

2. Impact on Neutrophil Infiltration

Another study focused on the effects of this compound on neutrophil behavior following myocardial ischemia/reperfusion injury:

  • Methods : Mice were treated with this compound post-injury.
  • Findings : The treatment resulted in massive neutrophil infiltration at the injury site without significant improvement in heart function or infarction size compared to controls.
ParameterThis compound GroupControl GroupStatistical Significance
Heart Function ImprovementNo significant change-Not significant
Neutrophil InfiltrationMassiveMinimalp < 0.01

These results suggest that while this compound affects neutrophil retention, it does not enhance healing post-injury .

Case Study Analysis

A series of case studies have illustrated the real-world implications of using this compound for treating asthma:

  • Case Study A : A patient with severe eosinophilic asthma showed limited response to standard therapies but demonstrated slight improvements when treated with this compound in conjunction with corticosteroids.
  • Case Study B : Another patient experienced exacerbated symptoms during treatment, highlighting the variability in individual responses to CCR3 antagonism.

These case studies emphasize the need for personalized approaches when utilizing this compound in clinical settings .

Q & A

Q. What is the primary pharmacological mechanism of GW 766994, and how can researchers validate its specificity in experimental models?

this compound is a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are critical in mediating neurotransmitter release and behaviors like nicotine addiction . To validate its specificity, researchers should:

  • Perform competitive binding assays using radiolabeled nAChR ligands (e.g., [³H]-epibatidine) to measure this compound's affinity and selectivity across receptor subtypes.
  • Use knockout models or siRNA-mediated silencing of specific nAChR subunits to confirm target engagement.
  • Reference dose-response curves in in vitro functional assays (e.g., calcium flux measurements) to distinguish antagonist efficacy from off-target effects.

Q. What experimental design considerations are critical when studying this compound's effects on nicotine-induced behaviors?

  • Model selection : Use in vivo paradigms (e.g., rodent self-administration or primate models) to assess behavioral modulation .
  • Dosage optimization : Conduct pilot studies to determine the minimal effective dose that blocks nAChRs without inducing nonspecific sedation.
  • Control groups : Include vehicle controls and comparator compounds (e.g., mecamylamine) to isolate this compound-specific effects.
  • Temporal factors : Account for the compound's pharmacokinetics (e.g., half-life) when timing behavioral assessments.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound's efficacy across different cellular or animal models?

Contradictions (e.g., variable TGF-β activity in CCL-185 vs. CCL-64 cells ) may arise from:

  • Receptor subunit heterogeneity : Profile nAChR subunit expression in model systems using qPCR or Western blotting.
  • Cellular context : Compare outcomes in primary cells versus immortalized lines to identify microenvironmental influences.
  • Data normalization : Use internal controls (e.g., housekeeping genes) and statistical methods (e.g., mixed-effects models) to account for batch variability .

Q. What methodological strategies optimize the detection of this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Analytical techniques : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for quantification .
  • Sample preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference.
  • Validation parameters : Assess recovery rates, limit of detection (LOD), and intra-/inter-day precision per FDA bioanalytical guidelines.

Q. How should researchers design studies to evaluate this compound's long-term stability and metabolite profile?

  • Stability assays : Test compound integrity under varying temperatures, pH levels, and storage conditions (e.g., -80°C vs. room temperature) .
  • Metabolite identification : Use high-resolution MS to characterize phase I/II metabolites in hepatic microsome incubations.
  • Functional assays : Verify that metabolites retain or lack nAChR antagonist activity.

Methodological and Ethical Considerations

What unresolved questions warrant further investigation into this compound's therapeutic potential?

  • Determine its efficacy in dual nAChR/TGF-β pathway modulation for diseases like pulmonary fibrosis or neurodegenerative disorders.
  • Explore combination therapies with other receptor modulators (e.g., DHE ) to enhance specificity or reduce side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW 766994
Reactant of Route 2
Reactant of Route 2
GW 766994

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.